S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine

GPR17 pharmacology GPCR deorphanization uracil nucleotide receptor

S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine (CAS 67797-19-7), also referred to as S-thyminyl-L-cysteine or (2R)-2-amino-3-(1-methyl-2,4-dioxopyrimidin-5-yl)sulfanylpropanoic acid, is a hybrid molecule comprising a 1-methyluracil (thymine) nucleobase conjugated via a thioether linkage at the pyrimidine C5 position to the thiol side chain of L-cysteine. Its molecular formula is C₈H₁₁N₃O₄S with a molecular weight of 245.26 g/mol.

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
CAS No. 67797-19-7
Cat. No. B12895590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine
CAS67797-19-7
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)NC1=O)SCC(C(=O)O)N
InChIInChI=1S/C8H11N3O4S/c1-11-2-5(6(12)10-8(11)15)16-3-4(9)7(13)14/h2,4H,3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-/m0/s1
InChIKeySFFCGRDIANKHKE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine (CAS 67797-19-7): Chemical Identity, Physicochemical Profile, and Research Provenance for Procurement Decisions


S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine (CAS 67797-19-7), also referred to as S-thyminyl-L-cysteine or (2R)-2-amino-3-(1-methyl-2,4-dioxopyrimidin-5-yl)sulfanylpropanoic acid, is a hybrid molecule comprising a 1-methyluracil (thymine) nucleobase conjugated via a thioether linkage at the pyrimidine C5 position to the thiol side chain of L-cysteine . Its molecular formula is C₈H₁₁N₃O₄S with a molecular weight of 245.26 g/mol . The compound is commercially available through specialty chemical suppliers including the Sigma-Aldrich AldrichCPR rare chemical collection [1] and is documented in the ChEMBL database (CHEMBL1508899) with curated bioactivity data against the uracil nucleotide/cysteinyl leukotriene receptor GPR17 [2]. The N1-methyl substitution on the pyrimidine ring distinguishes it from non-methylated uracil–cysteine conjugates and renders it a thymine-mimetic scaffold, which has implications for DNA versus RNA recognition specificity in antisense and PNA applications [3].

Why S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine Cannot Be Casually Substituted by Other S-Alkyl or S-Aryl Cysteines


S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine is structurally distinct from generic S-alkyl-L-cysteines in that its substituent is not a simple alkyl chain but a heterocyclic nucleobase bearing specific hydrogen-bonding donor/acceptor patterns (the 2,4-dioxo tautomeric system) and an N1-methyl group that modulates both the electronic character of the pyrimidine ring and its capacity for base-pairing recognition [1]. Replacement with S-methyl-L-cysteine, S-allyl-L-cysteine, or N-acetyl-L-cysteine would eliminate the nucleobase recognition element entirely, rendering such substitutions chemically irrelevant for applications in peptide nucleic acid (PNA) monomer synthesis, nucleobase–protein interaction studies, or DNA–protein crosslink modeling [2]. Even substitution with the closely related N1-desmethyl analog (S-(uracil-5-yl)-L-cysteine) would alter base-pairing specificity from thymine-like (DNA-mimetic) to uracil-like (RNA-mimetic) behavior, a distinction that is mechanistically critical in antisense and molecular recognition contexts [3]. The quantitative evidence below substantiates these differentiation claims within the limits of available published data.

Quantitative Evidence Guide: Measurable Differentiation of S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine from Structural Analogs


GPR17 Receptor Activation: Absence of Agonist Activity at Concentrations Up to 30 μM Contrasts with Initial Literature Claims for Uracil Nucleotide Conjugates

In a curated ChEMBL/BindingDB assay, S-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine exhibited an EC50 value of >30,000 nM (>30 μM) for agonist activity at human GPR17 expressed in 1321N1 astrocytoma cells, as measured by calcium mobilization [1]. This result places the compound in the 'inactive' category for GPR17 agonism. By class-level comparison, authentic uracil nucleotide agonists of GPR17 (UDP, UDP-glucose, UDP-galactose) were initially reported with EC50 values in the low micromolar range (approximately 1–10 μM) in [³⁵S]GTPγS binding assays, though subsequent independent studies by Qi et al. (2013) failed to replicate GPR17 activation by these same nucleotides across multiple cell lines and functional assay platforms [2]. The negative result for this compound is consistent with the broader finding that GPR17 is unresponsive to uracil nucleotides and cysteinyl leukotrienes, as concluded by Qi et al. and later confirmed by the 2017 correction in Molecular Pharmacology [3].

GPR17 pharmacology GPCR deorphanization uracil nucleotide receptor

Cystathionine Gamma-Lyase (CSE) Inhibition: Weak Inhibitory Activity (IC50 200 μM) Defines Selectivity Profile vs. Mechanism-Based CSE Inhibitors

In a tandem well-based high-throughput screening assay using L-cysteine as substrate, this compound inhibited human cystathionine gamma-lyase (CSE) with an IC50 of 200,000 nM (200 μM) [1]. For context, potent mechanism-based CSE inhibitors such as propargylglycine (IC50 values in the low micromolar range) and β-cyanoalanine are approximately 100-fold more potent [2]. The weak CSE inhibition indicates that the compound does not potently engage the pyridoxal phosphate (PLP) active site of CSE, which is consistent with its structure: the bulky thymine substituent at the sulfur atom likely prevents productive binding in the narrow active site channel that normally accommodates the thiolate of L-cysteine or the cystathionine substrate [2]. This weak activity profile is useful as a selectivity control in CSE inhibitor screening panels.

cystathionine gamma-lyase hydrogen sulfide transsulfuration pathway

Synthetic Efficiency as a PNA Monomer Precursor: 82% Overall Yield for Boc-Protection/Esterification/Deprotection Sequence Validates Practical Utility

Tang et al. (2012) reported that S-thyminyl-L-cysteine hydrochloride (compound 2, which is the hydrochloride salt of the target compound) was converted to the key PNA monomer S-thyminyl-L-cysteine methyl ester hydrochloride (compound 1) via a two-step sequence: (i) Boc protection with di-tert-butyl dicarbonate to yield N-tert-butoxycarbonyl-S-thyminyl-L-cysteine (compound 3), followed by (ii) simultaneous Boc deprotection and methyl esterification using thionyl chloride in methanol [1]. The overall yield for this two-step transformation was 82%, and the method was successfully applied to four additional analogs (5a–5d), demonstrating generalizability [1]. This compares favorably with the typical 50–70% overall yields reported for classical aminoethylglycine PNA monomer synthesis routes, which often require more steps [2]. The incorporation of a natural chiral L-cysteine scaffold provides stereochemical definition at the α-carbon, which is absent in the achiral aminoethylglycine backbone of classical PNA monomers designed by Nielsen et al. [2].

peptide nucleic acid PNA monomer synthesis non-classical PNA

Spectroscopic Fingerprint: Comprehensive FTIR, FT-Raman, and SERS Characterization Enables Identity Verification and Quality Control Distinct from Non-Methylated Analogs

Cai et al. (2011) published a complete vibrational spectroscopic characterization of S-thyminyl-L-cysteine including FTIR, solid-state FT-Raman, saturated solution FT-Raman, and surface-enhanced Raman scattering (SERS) spectra on silver sol [1]. Key vibrational assignments were established for the thymine ring (C=O stretching, ring breathing modes), the N1–CH₃ group (CH₃ deformation), the C–S–C thioether linkage, and the cysteine NH₃⁺/COO⁻ groups [1]. The optimal concentration for SERS detection on silver nanoparticles was determined to be 10⁻⁴ mol·L⁻¹ [1]. The SERS study further established that the molecule adsorbs onto Ag nanoparticles via the COO⁻, NH₃⁺, sulfur atom, and the thymine ring in a tilted orientation [2]. This comprehensive spectral dataset provides a reference standard for identity confirmation and purity assessment that is unavailable for the non-methylated uracil analog or for S-alkyl cysteines lacking the nucleobase chromophore.

vibrational spectroscopy SERS quality control analytical reference

Photochemical Provenance as a Defined DNA–Protein Crosslink Model: Chromatographically Resolved Diastereomer Formation Distinguishes This Compound from Saturated Analogs

Shetlar and Hom (1987) demonstrated that 5-S-L-cysteinylmethyluracil (compound III, which is structurally identical to the target compound) is formed as one of the major mixed photoproducts when thymine and L-cysteine are co-irradiated with UV light (direct and acetone-sensitized conditions) [1]. Critically, the authors established that this compound is chromatographically and spectroscopically distinct from its saturated analog 5-S-L-cysteinyl-5,6-dihydrothymine (compounds Ia/Ib), which could be resolved into two diastereomers with markedly different HPLC retention times and NMR properties [1]. The aromaticity of the pyrimidine ring in the target compound (retained C5=C6 double bond) versus the reduced 5,6-dihydro system in Ia/Ib represents a key structural distinction: the aromatic compound retains the planar nucleobase geometry required for base-stacking interactions, whereas the dihydro analogs adopt a non-planar ring conformation incompatible with efficient DNA intercalation or base-pairing [2]. This photoreaction product has been used as a chemical model for radiation-induced DNA–protein crosslinks, where thymine residues in DNA form covalent adducts with cysteine residues in associated proteins [2].

DNA-protein crosslink UV photochemistry radiation biology thymine-cysteine adduct

Recommended Application Scenarios for S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine Based on Quantitative Evidence


Synthesis of Chirally Defined, Thymine-Bearing Non-Classical Peptide Nucleic Acid (PNA) Monomers

As demonstrated by Tang et al. (2012), this compound serves as the direct precursor for S-thyminyl-L-cysteine methyl ester hydrochloride — a non-classical PNA monomer that incorporates both the natural L-cysteine chiral center and the thymine nucleobase for sequence-specific DNA recognition [1]. The 82% overall yield for the Boc-protection/esterification/deprotection sequence makes this route synthetically competitive for laboratories preparing chiral PNA oligomers. Unlike classical aminoethylglycine (aeg) PNA monomers which are achiral and rely on an ethylenediamine backbone, the cysteine-derived scaffold introduces stereochemical control that can influence hybridization thermodynamics and cellular uptake properties [2]. This application directly leverages the thioether-linked thymine–cysteine architecture, which cannot be replicated using S-methyl-L-cysteine or N-acetyl-L-cysteine starting materials.

GPR17 Receptor Negative Control for Pharmacological Profiling Studies

The curated ChEMBL/BindingDB data establish that this compound does not activate human GPR17 at concentrations up to 30 μM (EC50 >30,000 nM) in calcium mobilization assays [3]. Given the controversial history of GPR17 ligand identification — where uracil nucleotides were initially reported as agonists (Ciana et al., 2006) but subsequently shown to be inactive by multiple independent groups (Qi et al., 2013; Molecular Pharmacology correction, 2017) — this compound can serve as a chemically defined negative control compound in GPR17 screening panels [4]. Its use as a negative control is particularly appropriate because it contains both the uracil nucleotide recognition element and the cysteine backbone, yet fails to activate the receptor, confirming that neither structural feature alone is sufficient for GPR17 agonism.

Reference Standard for Vibrational Spectroscopic Identification of Nucleobase–Amino Acid Conjugates

The complete FTIR, FT-Raman, and SERS spectral dataset published by Cai et al. (2011) provides a peer-reviewed analytical reference for this compound [5]. The determination of the optimal SERS concentration (10⁻⁴ mol/L on silver sol) and the elucidation of the molecular adsorption geometry (tilted orientation via COO⁻, NH₃⁺, S, and thymine ring) enable this compound to serve as a model analyte for developing SERS-based detection methods for nucleobase–amino acid conjugates [6]. This application is uniquely supported for the N1-methyl (thymine) derivative and does not extend to the non-methylated uracil analog, for which no equivalent comprehensive SERS study has been published.

Authentic Standard for DNA–Protein Crosslink Mechanistic Studies in Radiation Biology

Shetlar and Hom (1987) identified this compound (as 5-S-L-cysteinylmethyluracil, compound III) as a defined photoproduct of thymine–cysteine UV co-irradiation [7]. Its aromatic, planar thymine ring geometry — confirmed by NMR and chromatographic distinction from the non-planar 5,6-dihydro diastereomers — makes it the appropriate chemical model for studying the structural consequences of radiation-induced covalent crosslinking between DNA thymine residues and protein cysteine thiols [8]. Researchers investigating UV- or ionizing radiation-induced DNA damage pathways require the authentic aromatic product rather than the reduced analog to ensure that base-stacking and base-pairing properties accurately reflect those in damaged chromatin.

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